molecular formula C19H13N3O2S2 B2682277 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide CAS No. 477535-12-9

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2682277
CAS No.: 477535-12-9
M. Wt: 379.45
InChI Key: BAYZXJCPUPOMNF-UHFFFAOYSA-N
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Description

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide is a complex organic compound that features a benzamide core substituted with benzothiazole and thiazole moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties.

Preparation Methods

The synthesis of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone to form the benzothiazole ring. This is followed by the formation of the thiazole ring through cyclization reactions. The final step involves the acylation of the benzamide core with an acetyl group under controlled conditions .

Chemical Reactions Analysis

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of amines or alcohols.

    Common Reagents and Conditions: Typical reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide involves its interaction with various molecular targets. In antimicrobial applications, it inhibits key enzymes involved in bacterial cell wall synthesis. In anticancer research, it interferes with cell division by binding to DNA and inhibiting topoisomerase enzymes, leading to apoptosis of cancer cells .

Comparison with Similar Compounds

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide is unique due to its dual benzothiazole and thiazole rings, which confer distinct biological activities. Similar compounds include:

This compound’s unique structure and diverse applications make it a valuable subject of study in multiple scientific disciplines

Properties

IUPAC Name

4-acetyl-N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13N3O2S2/c1-11(23)12-6-8-13(9-7-12)17(24)22-19-21-15(10-25-19)18-20-14-4-2-3-5-16(14)26-18/h2-10H,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BAYZXJCPUPOMNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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